REACTION_CXSMILES
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[N:1]([CH:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5](O)=[O:6])=[N+:2]=[N-:3].S(Cl)([Cl:16])=O>>[N:1]([CH:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5]([Cl:16])=[O:6])=[N+:2]=[N-:3]
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C(=O)O)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for hour
|
Type
|
CUSTOM
|
Details
|
The reaction solution is evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C(C(=O)Cl)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |